7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several methods. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into specific positions of the ring. This can be done via two complementary approaches for the synthesis of key intermediates, such as pyrimidinylguanidines . The reaction conditions typically involve the use of corresponding aldehydes for the triazine ring closure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
Chemical Reactions Analysis
Types of Reactions: 7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various organic transformations, including:
- Electrophilic Addition
- Coupling Reactions
- Nucleophilic Displacement
- Intramolecular Cyclization
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles, nucleophiles, and catalysts that facilitate the transformation processes. The conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific transformation being carried out. For example, electrophilic addition may result in the formation of substituted derivatives, while nucleophilic displacement may yield different functionalized compounds.
Scientific Research Applications
7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its potential biological activities, such as antifungal, anticancer, antiviral, and antitumor properties .
- Medicine : Investigated for its potential therapeutic applications, including cardiotonic, anti-HIV, analgesic, and anti-protozoal activities .
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds:
- 2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones
- Functionalized triazines and tetrazines
- Nitrogen-rich compounds such as s-triazine and tri-s-triazine
Uniqueness: 7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its specific structural features and the diverse range of reactions it can undergo. Its unique combination of a pyridine and triazine ring makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C14H17N5O/c1-10-11(2)17-14-16-8-18(9-19(14)13(10)20)7-12-4-3-5-15-6-12/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
HWBSTLSVESCXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2NCN(CN2C1=O)CC3=CN=CC=C3)C |
Origin of Product |
United States |
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